1,2-Bdhed-Pt
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Overview
Description
. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bdhed-Pt can be synthesized through a series of chemical reactions involving the starting materials 3,5-dichloro-4-hydroxybenzaldehyde and 2,6-dichloro-4-hydroxybenzylamine. The synthesis involves the following steps:
Condensation Reaction: The aldehyde group of 3,5-dichloro-4-hydroxybenzaldehyde reacts with the amine group of 2,6-dichloro-4-hydroxybenzylamine to form an imine intermediate.
Reduction Reaction: The imine intermediate is reduced to form the corresponding amine.
Complexation with Platinum: The resulting amine is then complexed with platinum dichloride to form this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Bdhed-Pt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of platinum oxides.
Reduction: Formation of lower oxidation state platinum complexes.
Substitution: Formation of substituted platinum complexes with various functional groups.
Scientific Research Applications
1,2-Bdhed-Pt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,2-Bdhed-Pt involves its interaction with biological molecules, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of DNA adducts. This interaction disrupts the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death . The molecular targets include DNA and various proteins involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: A platinum-based compound used in the treatment of colorectal cancer.
Uniqueness of 1,2-Bdhed-Pt
This compound is unique due to its specific chemical structure, which allows for selective interactions with biological molecules. Its dichloro and hydroxy functional groups provide additional sites for chemical modifications, enhancing its versatility in various applications .
Properties
IUPAC Name |
3,5-dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl4N2O2.2ClH.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;;;/h1-4,13-14,21-22H,19-20H2;2*1H;/q;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDYZMXXYCOQSH-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N)Cl)O.[Cl-].[Cl-].[Pt+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl6N2O2Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117773-99-6 |
Source
|
Record name | (1,2-Bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine)dichloroplatinum (II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117773996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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